molecular formula C20H20N2O4S4 B2476231 (Z)-ethyl 4,5-dimethyl-2-(3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)thiophene-3-carboxylate CAS No. 900134-51-2

(Z)-ethyl 4,5-dimethyl-2-(3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)thiophene-3-carboxylate

Cat. No. B2476231
CAS RN: 900134-51-2
M. Wt: 480.63
InChI Key: LOTMEMXQDONASG-UVTDQMKNSA-N
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Description

(Z)-ethyl 4,5-dimethyl-2-(3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4S4 and its molecular weight is 480.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and other compounds, which involved complex reactions and characterizations including 1H NMR, IR, Mass spectral data, and elemental analysis. The analogues synthesized were also subjected to anti-microbial activity and docking studies, showcasing the compound's relevance in scientific research beyond basic chemistry to biological applications (Spoorthy et al., 2021).

Reactivity Studies

Another investigation involved the reactivity of similar compounds with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. This study further extended to the synthesis of 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, with structural confirmations made through X-ray crystallography. This research provides insight into the compound's potential for creating diverse chemical structures with varied applications (Tverdokhlebov et al., 2005).

Novel Synthesis Approaches

The compound's chemical flexibility was further explored in a study where it served as a precursor in a novel synthesis approach to produce 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates. This process demonstrated the compound's versatility in synthesizing complex heterocyclic structures, potentially useful in various fields of chemical research (Meziane, 1998).

Polymerization Behavior

Research on zirconium and hafnium complexes containing asymmetric diamido-N-donor ligands revealed the polymerization capabilities of related compounds. The study delved into the synthesis of new "NNN" ligands, their structural characterization, and their activity as initiators for the polymerization of 1-hexene, indicating the compound's utility in material science and polymer chemistry (Tonzetich et al., 2004).

Complexing Properties

The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates and their treatment with zinc in acetic acid, which resulted in the reduction of exocyclic double bonds, showcased another dimension of the compound's scientific applications. These products have potential uses in membrane processes as sodium cation carriers, illustrating the compound's significance in applications such as ion transport and separation technologies (Kosterina et al., 2004).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S4/c1-4-26-19(25)16-11(2)12(3)29-17(16)21-15(23)7-8-22-18(24)14(30-20(22)27)10-13-6-5-9-28-13/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,23)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMEMXQDONASG-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.